4-Quinolinepropanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

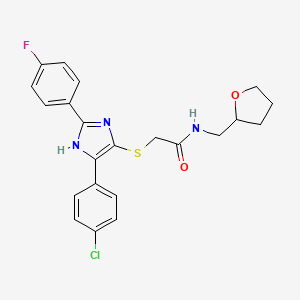

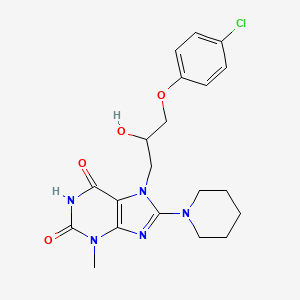

4-Quinolinepropanol is a heterocyclic organic compound with an aromatic ring and an alcohol functional group. It is derived from quinoline, which is an important parent compound in the family of quinolones . Quinolones are known for their broad spectrum of bioactivity, making them useful in various fields such as pharmacy, medicine, physics, and engineering .

Synthesis Analysis

The synthesis of quinolones often involves ring-closing reactions . These reactions often install a hydroxyl group on the carbon across from the ring nitrogen (i.e., the C-4 positions) . Recent methods for the synthesis of 4-quinolones include activated alkyne-based reactions, K2CO3/DIPEA-catalyzed reaction, Baylis–Hillman reaction, Pd-catalyzed Buchwald–Hartwig amination, intramolecular Houben–Hoesch reaction, tandem acyl transfer – cyclization of o-alkynoylanilines, fused heterocycle synthesis via double heteroannulation, enaminone-directed C–H amidation .Scientific Research Applications

Therapeutic Applications

Quinoline derivatives, including 4-Quinolinepropanol, have been extensively studied for their therapeutic potential. These compounds are recognized for their anticancer, antimicrobial, anti-inflammatory, and antidiabetic activities. Many quinoline derivatives are under clinical investigation to combat diseases such as cancer and malaria, showcasing their versatility and potential as chemotherapeutic agents. Their broad spectrum of biological activities makes them a prime focus for developing new therapeutic agents, with a significant number of patents filed for new chemotherapeutic agents based on the quinoline skeleton (Hussaini, 2016).

Anticancer Properties

Quinoline and quinazoline alkaloids, including those related to this compound, have shown considerable anticancer properties. These compounds and their analogs, derived from natural sources or synthesized, possess significant bioactivities, including antitumor effects. Discoveries such as quinine and camptothecin have opened new areas in antimalarial and anticancer drug development, respectively. Over 200 molecules from these classes have been reviewed for their broad range of bioactivities, providing clues for the discovery of new and better drugs (Shang et al., 2018).

Anticorrosive Materials

The application of quinoline derivatives extends beyond biomedical uses to include their role as anticorrosive materials. These compounds show good effectiveness against metallic corrosion due to their high electron density, which allows them to form stable chelating complexes with surface metallic atoms. This review highlights the significance of quinoline-based compounds in corrosion inhibition, presenting a comprehensive report on their use as anticorrosive materials (Verma et al., 2020).

Green Chemistry

The quinoline core has been a focus of green chemistry, with efforts to design quinoline scaffolds using greener, non-toxic, and environmentally friendly methods. The review by Nainwal et al. (2019) provides insights into the development of quinoline scaffold through green chemistry approaches, highlighting the environmental benefits and potential future applications of these methods in drug design and synthesis (Nainwal et al., 2019).

Mechanism of Action

Target of Action

Quinoline derivatives have been reported to show selectivity in binding to the estrogen receptor β (er β), which plays an important role in the development, maintenance, and function of the mammalian reproductive system .

Mode of Action

Quinoline derivatives have been known to interact with their targets, leading to changes in the target’s function .

Biochemical Pathways

Quinoline derivatives have been reported to have antimicrobial, antimalarial, and anticancer activities , suggesting that they may affect multiple biochemical pathways related to these biological processes.

Result of Action

Quinoline derivatives have been reported to show moderate to good antitubercular activity against mycobacterium tuberculosis h37rv . They have also shown activity against various cancer cell lines .

properties

IUPAC Name |

3-quinolin-4-ylpropan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c14-9-3-4-10-7-8-13-12-6-2-1-5-11(10)12/h1-2,5-8,14H,3-4,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCOQCMUTFYREPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)CCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-tert-butyl-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2532297.png)

![5-methyl-11-oxo-N-[3-(trifluoromethyl)phenyl]-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2532301.png)

![1-((3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(4-ethoxyphenyl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2532302.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,6-dihydro-2H-pyridin-4-yl]benzoic acid](/img/structure/B2532304.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide](/img/structure/B2532310.png)

![3,4-dimethyl-N-[2-[3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2532313.png)

![4-(2-{[5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamido)benzoic acid](/img/structure/B2532318.png)